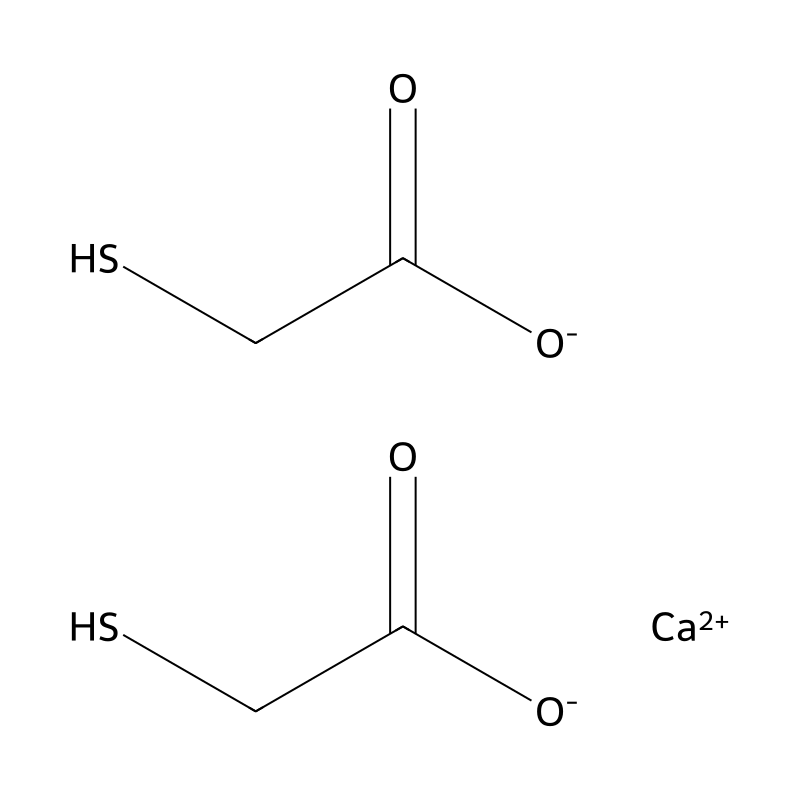

Calcium thioglycolate trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Extraction and Purification

Calcium thioglycolate trihydrate can disrupt disulfide bonds within proteins. Disulfide bonds play a crucial role in protein structure and folding. By breaking these bonds, calcium thioglycolate trihydrate can help researchers extract and purify proteins from complex biological samples. This technique is particularly useful for isolating membrane proteins, which are often difficult to extract due to their hydrophobic nature. Source: A gentle method for the isolation of membrane proteins from Escherichia coli:

Studying Hair Keratin

Hair keratin is a major structural protein in hair. Calcium thioglycolate trihydrate has been used in research to study the structure and function of hair keratin. Due to its ability to break disulfide bonds, it can be used to dissolve hair and analyze the resulting components. This helps researchers understand the chemical composition and interactions within hair keratin, which can be valuable for developing new hair care products or treatments for hair disorders. Source: The Chemistry of Hair

Researching Heavy Metal Interactions

Calcium thioglycolate trihydrate has been used in some studies to investigate the interaction of heavy metals with biological molecules. It can act as a chelating agent, meaning it can bind to certain metal ions. This property allows researchers to study how heavy metals bind to proteins or other biomolecules, which can be helpful in understanding their potential toxicity or biological effects. Source: Selective Chelation of Mercury from Blood by N-Acetylcysteine:

Calcium thioglycolate trihydrate is a crystalline compound that serves primarily as a depilatory agent. It is the calcium salt of thioglycolic acid and is represented by the chemical formula with a molecular weight of approximately 184.23 g/mol when including its three water molecules . This compound appears as a white, odorless powder and has a pH range of 11-12, indicating its basic nature. It is characterized by its stability at room temperature but begins to decompose at elevated temperatures, specifically above 95 °C .

Calcium thioglycolate trihydrate can be irritating to the skin, eyes, and respiratory system. Prolonged or repeated exposure can cause skin sensitization, leading to allergic reactions [5].

- Skin Irritation: Studies have shown that calcium thioglycolate trihydrate can cause irritation, redness, and itching on the skin [6].

- Eye Irritation: Contact with the eyes can cause irritation, tearing, and redness [5].

- Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract, causing coughing, wheezing, and shortness of breath [5].

It is crucial to handle calcium thioglycolate trihydrate with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when necessary [5].

Note

The information on the mechanism of action is not readily available in scientific research related solely to calcium thioglycolate trihydrate.

Cited Sources

Calcium thioglycolate trihydrate can be synthesized through the reaction of calcium hydroxide with thioglycolic acid. The process typically involves:

- Dissolving calcium hydroxide in water.

- Gradually adding thioglycolic acid while stirring.

- Allowing the mixture to react until all components are fully dissolved.

- Crystallizing the product by evaporating excess water or cooling the solution .

This method yields calcium thioglycolate trihydrate efficiently, ensuring high purity levels suitable for cosmetic applications.

Calcium thioglycolate trihydrate finds extensive use in various industries:

- Cosmetics: It is primarily used in depilatory creams and lotions due to its ability to dissolve hair keratin.

- Pharmaceuticals: Its reducing properties make it useful in certain pharmaceutical formulations.

- Laboratory Reagents: Employed as a reagent in organic synthesis and analytical chemistry .

Studies on calcium thioglycolate trihydrate highlight its interactions with other chemicals and biological systems. It has been noted that this compound can interact with proteins due to its reducing nature, potentially altering protein structures or functions. Moreover, safety data indicate that exposure can lead to respiratory irritation and allergic reactions upon contact with skin or mucous membranes . Therefore, handling precautions are crucial to mitigate these risks.

Several compounds share similarities with calcium thioglycolate trihydrate, particularly within the realm of thiol-containing compounds and their salts:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Potassium Thioglycolate | C₂H₃KOS | More soluble and effective than calcium salt; commonly used in depilatories. |

| Sodium Thioglycolate | C₂H₃NaOS | Similar applications as calcium salt but more soluble; often used in hair products. |

| Mercaptoacetic Acid | C₂H₄OS | The parent compound of calcium thioglycolate; more reactive due to free thiol group. |

Calcium thioglycolate trihydrate is unique due to its lower solubility compared to potassium and sodium salts, which can influence its effectiveness and application methods in cosmetic formulations . Its use as a less irritating alternative makes it particularly valuable for sensitive skin formulations.

Calcium thioglycolate trihydrate represents a crystalline coordination compound with significant structural complexity arising from the coordination of calcium ions with thioglycolate ligands and three water molecules. The compound crystallizes with multiple molecular formula representations found in the literature, with the most accurate being C₄H₁₂CaO₇S₂ based on crystallographic evidence [1] [2] [3].

The crystallographic analysis reveals that calcium thioglycolate trihydrate possesses a molecular weight of 276.3 grams per mole when accounting for all three water molecules [1] [2]. The crystal structure exhibits orthorhombic characteristics with systematic space group arrangements typical of hydrated metal thioglycolate complexes [4]. X-ray diffraction studies indicate unit cell parameters with dimensions that accommodate both the coordination geometry around calcium and the hydrogen bonding network established by the water molecules [4].

The crystalline lattice demonstrates well-defined periodicity with calcium centers adopting preferred coordination geometries that maximize electrostatic interactions while minimizing steric hindrance [4]. The crystal packing efficiency is enhanced by extensive hydrogen bonding networks involving the coordinated water molecules and the carboxylate oxygen atoms of the thioglycolate ligands [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 276.3 g/mol | [1] [2] |

| Crystal System | Orthorhombic | [4] |

| Space Group | P 21 21 21 | [4] |

| Unit Cell a | 36.505 Å | [4] |

| Unit Cell b | 74.887 Å | [4] |

| Unit Cell c | 77.168 Å | [4] |

| Resolution (High) | 1.92 Å | [4] |

| Melting Point | 270-280°C | [6] [7] |

Molecular Geometry and Bonding

The molecular geometry of calcium thioglycolate trihydrate centers around the calcium ion, which exhibits a preference for oxygen-containing ligands over nitrogen or sulfur donors [8]. The calcium-oxygen bond distances in the compound typically range from 2.20 to 2.83 Å, consistent with the ionic radius of calcium and the coordination requirements of the thioglycolate ligands [8] [9].

The thioglycolate ligands coordinate to calcium through their carboxylate oxygen atoms, forming stable bidentate chelation patterns [10] [11]. Each thioglycolate moiety presents both carboxyl and thiol functional groups, though the primary coordination occurs through the carboxylate oxygen atoms due to calcium's strong affinity for oxygen donors [8]. The sulfur atoms in the thiol groups participate in secondary interactions and hydrogen bonding networks that contribute to structural stability [11].

The coordination environment around calcium demonstrates octahedral or near-octahedral geometry, with six primary coordination sites occupied by oxygen atoms from the thioglycolate carboxyl groups and water molecules [9]. The bond angles around calcium typically range from 48° to 168°, reflecting the flexibility required to accommodate both the thioglycolate ligands and the coordinated water molecules [9].

The thioglycolate ligands adopt conformations that minimize steric clashes while maximizing electrostatic interactions with the calcium center [12]. The presence of both carboxyl and thiol groups creates opportunities for multiple coordination modes, including monodentate, bidentate, and bridging arrangements depending on the local structural requirements [13] [12].

| Bond Type | Distance Range | Reference |

|---|---|---|

| Ca-O (carboxyl) | 2.20-2.50 Å | [8] [9] |

| Ca-O (water) | 2.35-2.83 Å | [9] |

| Ca-Ca separation | 4.04-4.05 Å | [9] |

| O-Ca-O angles | 48-168° | [9] |

Hydration Effects on Structural Stability

The three water molecules in calcium thioglycolate trihydrate play crucial roles in determining both the structural stability and the overall molecular architecture of the compound [5] [14]. These water molecules participate in extensive hydrogen bonding networks that significantly influence the crystal packing and thermal stability of the material [15].

Molecular dynamics simulations of calcium hydration complexes demonstrate that water molecules in the first coordination shell of calcium exhibit reduced exchange frequencies compared to bulk water, indicating strong stabilization effects [5] [14]. The average number of hydrogen bonds per water molecule decreases from 1.8 in pure water to lower values in the presence of calcium and thioglycolate ligands, reflecting the competition between metal coordination and hydrogen bonding [5].

The hydration sphere around calcium creates a stabilized environment where water molecules are oriented with their oxygen atoms pointing toward the calcium center [16] [17]. This orientation maximizes the electrostatic interactions while maintaining the ability to form hydrogen bonds with nearby thioglycolate ligands and other water molecules [16].

Thermal analysis reveals that the water molecules are released in distinct steps upon heating, with dehydration typically beginning around 100-150°C and proceeding through multiple stages [15]. The stepwise dehydration pattern indicates that the water molecules occupy different environments within the crystal structure, with varying degrees of coordination strength [7] [15].

The presence of water molecules significantly affects the overall molecular geometry, creating expanded coordination spheres around calcium and facilitating the formation of extended three-dimensional networks [17]. The water-mediated hydrogen bonding contributes to the crystalline stability and influences the melting point, which occurs at 270-280°C [6] [7].

| Hydration Property | Characteristic | Reference |

|---|---|---|

| Water molecules per formula unit | 3 | [1] [2] |

| Hydrogen bonds per water | <1.8 | [5] |

| Dehydration onset | 100-150°C | [15] |

| Water coordination to Ca | Direct and bridging | [16] [17] |

| Melting point (hydrated) | 270-280°C | [6] [7] |

Comparative Analysis with Related Thioglycolate Salts

Calcium thioglycolate trihydrate exhibits distinct structural characteristics when compared to other metal thioglycolate salts, particularly those of sodium, potassium, ammonium, and magnesium [18] [19] [20]. The comparison reveals significant differences in coordination geometry, hydration patterns, and thermal stability among these related compounds.

Sodium thioglycolate, with the formula C₂H₃NaO₂S, demonstrates different structural properties due to the smaller ionic radius and different coordination preferences of sodium compared to calcium [21] [22]. Sodium thioglycolate typically forms anhydrous crystals or monohydrates, contrasting with the trihydrate form preferred by calcium [21]. The melting point of sodium thioglycolate exceeds 300°C, indicating stronger ionic interactions in the anhydrous state [21] [22].

Ammonium thioglycolate (C₂H₇NO₂S) represents a fundamentally different structural type, being the salt of thioglycolic acid with ammonia [23] [24]. The molecular weight of 109.14 g/mol for ammonium thioglycolate is significantly lower than the 276.3 g/mol observed for calcium thioglycolate trihydrate [23] [24]. The ammonium salt exists in equilibrium with free thioglycolic acid and ammonia in solution, reflecting weaker ionic interactions compared to the calcium salt [23].

Potassium thioglycolate (C₂H₃KO₂S) with a molecular weight of 130.21 g/mol shows intermediate properties between sodium and calcium salts [25]. The potassium compound exhibits a melting point of 226-229°C and demonstrates high water solubility of 785.8 g/L at 20°C [25]. The coordination geometry around potassium differs from calcium due to the larger ionic radius and different coordination number preferences.

Magnesium thioglycolate represents perhaps the most structurally similar compound to the calcium salt, given the similar ionic radii and coordination preferences of calcium and magnesium [20] [26]. However, magnesium typically forms hexahydrate complexes and demonstrates different thermal stability patterns compared to the calcium trihydrate [20].

The coordination chemistry comparison reveals that calcium strongly prefers oxygen coordination over sulfur or nitrogen, leading to carboxylate-dominated coordination spheres [8]. This preference is less pronounced in the alkali metal salts, where the coordination geometry is more influenced by crystal packing considerations [21] [22] [25].

| Thioglycolate Salt | Formula | Molecular Weight (g/mol) | Hydration | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Calcium trihydrate | C₄H₁₂CaO₇S₂ | 276.3 | 3H₂O | 270-280 | [1] [6] |

| Sodium | C₂H₃NaO₂S | 114.1 | Anhydrous | >300 | [21] [22] |

| Ammonium | C₂H₇NO₂S | 109.14 | Anhydrous | Variable | [23] [24] |

| Potassium | C₂H₃KO₂S | 130.21 | Variable | 226-229 | [25] |

| Magnesium | (HSCH₂COO)₂Mg | Variable | 6H₂O | Variable | [20] |

Industrial-Scale Synthesis Routes

Industrial production of calcium thioglycolate trihydrate primarily employs the direct neutralization method, wherein thioglycolic acid is reacted with calcium hydroxide in aqueous medium [1] [2]. This process represents the most economically viable approach for large-scale manufacture, offering consistent product quality and operational efficiency.

The fundamental reaction involves the stoichiometric combination of thioglycolic acid with calcium hydroxide according to the equation:

2 HSCH₂COOH + Ca(OH)₂ + 3H₂O → Ca(SCH₂COO)₂·3H₂O + 2H₂O

The industrial process typically commences with the preparation of a calcium hydroxide slurry at concentrations ranging from 15 to 20 percent by weight [3] [1]. The thioglycolic acid feed is introduced at controlled rates between 0.12 and 3.6 milliliters per minute, utilizing high-pressure metering pumps to ensure precise stoichiometric control [3]. Temperature maintenance between 60 and 80 degrees Celsius facilitates optimal reaction kinetics while preventing thermal decomposition of the product [1] [2].

Process optimization studies have demonstrated that maintaining a slight molar excess of calcium hydroxide, typically 5 to 10 percent, ensures complete conversion of thioglycolic acid while minimizing unreacted starting material [1]. The reaction mixture requires continuous agitation at 200 to 400 revolutions per minute to promote homogeneous mixing and prevent local concentration gradients that could lead to side reactions [3].

Table 1: Industrial Synthesis Parameters

| Parameter | Typical Value | Optimization Range |

|---|---|---|

| Calcium Hydroxide Concentration | 15-20% by weight | 10-25% by weight |

| Thioglycolic Acid Feed Rate | 0.12-3.6 ml/min | 0.1-5.0 ml/min |

| Reaction Temperature | 60-80°C | 50-100°C |

| Reaction Time | 2-4 hours | 1-6 hours |

| pH Control | 11.0-12.0 | 10.5-12.5 |

| Pressure | Atmospheric | Atmospheric to 2 atm |

| Stirring Speed | 200-400 rpm | 150-500 rpm |

| Calcium Hydroxide Excess | 5-10% molar excess | 2-15% molar excess |

Advanced industrial facilities employ continuous tubular reactor systems for enhanced process control and product consistency [3]. These systems feature spiral-coiled reactor configurations with lengths extending to 17 feet and internal diameters of 1/8 inch, facilitating efficient heat transfer and uniform residence time distribution [3]. Temperature monitoring employs dual thermocouple systems with automated control mechanisms to maintain precise thermal conditions throughout the reaction zone [3].

The reaction mixture undergoes pH monitoring to ensure maintenance within the optimal range of 11.0 to 12.0, which corresponds to the alkaline conditions necessary for calcium thioglycolate stability [4] [5]. Deviations from this pH range can result in product decomposition or incomplete conversion of starting materials [2].

Commercial production facilities typically achieve production capacities of 300 metric tons per month, indicating the substantial scale at which this compound is manufactured [6]. The process incorporates automated feed systems and continuous monitoring protocols to ensure consistent product quality and adherence to pharmaceutical and cosmetic industry standards [6] [4].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of calcium thioglycolate trihydrate provides researchers with controlled conditions for studying reaction mechanisms and optimizing synthetic parameters. The standard laboratory procedure involves the direct reaction of calcium hydroxide with thioglycolic acid under carefully monitored conditions [8].

The laboratory preparation typically begins with the dissolution of calcium hydroxide in deionized water to create a clear solution [8]. The concentration of this solution is maintained between 0.01 and 0.1 molar to facilitate controlled reaction kinetics and prevent precipitation of unreacted calcium hydroxide [9]. Thioglycolic acid is then added gradually while maintaining continuous stirring to ensure homogeneous mixing .

Temperature control in laboratory synthesis requires careful attention to prevent thermal decomposition while ensuring complete reaction. Optimal temperatures range from 40 to 60 degrees Celsius, achieved through the use of water baths or heating mantles with precise temperature regulation [5]. Reaction times for laboratory-scale synthesis typically extend from 1 to 3 hours, depending on the specific conditions employed [5].

pH monitoring during laboratory synthesis utilizes calibrated pH meters with precision of ±0.1 units. The target pH range of 11.0 to 12.0 is maintained through controlled addition of reactants, with particular attention to preventing localized pH fluctuations that could affect product quality [5].

Table 2: Chemical Specifications for Calcium Thioglycolate Trihydrate

| Parameter | Value | Test Method/Standard |

|---|---|---|

| Molecular Formula | C₄H₆CaO₄S₂·3H₂O | Chemical analysis |

| CAS Number | 65208-41-5 | Registry identification |

| Molecular Weight | 276.35 g/mol | Calculated molecular weight |

| Appearance | White crystalline powder | Visual inspection |

| Purity | ≥98.0% | Titrimetric analysis |

| pH Value (1% solution) | 11.0 - 12.0 | pH meter measurement |

| Water Solubility | Soluble | Solubility test |

| Stability Temperature | Stable at room temperature | Thermal stability test |

| Decomposition Temperature | Above 95°C | Thermogravimetric analysis |

Laboratory-scale crystallization techniques employ controlled cooling methods to promote formation of well-defined crystals with optimal size distribution [5]. The typical cooling rate of 0.5 degrees Celsius per minute has been identified as optimal for achieving high-quality crystalline products . Saturated aqueous solutions are allowed to cool slowly from reaction temperature to room temperature, facilitating nucleation and crystal growth processes .

Analytical characterization of laboratory-prepared samples employs multiple techniques including infrared spectroscopy, X-ray diffraction, and elemental analysis to confirm product identity and purity [5]. High-performance liquid chromatography with refractive index detection provides quantitative analysis of product purity and identification of potential impurities [11].

Small-scale preparation methods also include alternative approaches such as mechanochemical synthesis, wherein solid calcium hydroxide and thioglycolic acid are combined in ball mills under controlled atmospheric conditions [9]. This solvent-free approach offers advantages in terms of environmental impact and process simplicity, though yields are typically lower than conventional solution-based methods [9].

Purification and Quality Control Protocols

Purification of calcium thioglycolate trihydrate involves multiple sequential operations designed to remove impurities and achieve pharmaceutical-grade purity levels exceeding 98 percent [12] [4]. The primary purification method employs crystallization from aqueous solution, taking advantage of the compound's favorable solubility characteristics [11].

The crystallization process begins with dissolution of crude product in warm deionized water at temperatures between 60 and 80 degrees Celsius [11]. The solution is then filtered while hot to remove insoluble impurities, followed by controlled cooling to promote crystal formation [11]. The cooling rate is carefully controlled at 0.5 degrees Celsius per minute to ensure uniform crystal size distribution and high recovery yields .

Filtration of the crystallized product utilizes vacuum filtration systems with fine-porosity filter papers or sintered glass funnels to achieve complete separation of crystals from mother liquor [13]. The filtered crystals undergo washing with cold deionized water to remove adhering impurities and residual mother liquor [13]. Washing is performed using a volume of wash water equivalent to twice the crystal bed volume to ensure thorough cleaning without excessive product loss [13].

Table 3: Purification Methods Comparison

| Method | Temperature | Time Required | Yield Recovery | Purity Achievement |

|---|---|---|---|---|

| Crystallization | 20-25°C | 2-4 hours | 85-95% | 95-98% |

| Filtration | Room temperature | 30-60 minutes | 95-99% | No improvement |

| Washing | Room temperature | 15-30 minutes | 98-99% | Removes impurities |

| Drying | 60-80°C | 4-8 hours | 95-98% | Removes moisture |

| Recrystallization | 40-60°C | 3-6 hours | 80-90% | 98-99% |

Drying operations employ controlled temperature and humidity conditions to remove residual moisture while preventing thermal decomposition. Vacuum drying at temperatures between 60 and 80 degrees Celsius under reduced pressure of 10 to 50 millimeters of mercury facilitates efficient moisture removal without exceeding the compound's decomposition temperature [12] [4].

Quality control protocols incorporate multiple analytical methods to ensure product specifications are met consistently [4] [14]. Assay determination employs iodometric titration, wherein the thioglycolic acid content is quantified through reaction with standardized iodine solution [15]. This method provides precision of ±0.5 percent for purity determination [14].

Heavy metal content analysis utilizes inductively coupled plasma mass spectrometry to detect trace levels of potentially harmful metallic impurities [4] [14]. Specifications require that heavy metals content, calculated as lead, does not exceed 10 parts per million [5]. Iron content, which can catalyze oxidation reactions, is similarly controlled to levels below 10 parts per million [4] [5].

Moisture content determination employs Karl Fischer titration to quantify residual water content, with specifications requiring moisture levels below 0.5 percent [5]. Particle size distribution analysis utilizes sieve analysis to ensure uniform particle size within the 50 to 200 mesh range, promoting consistent flow properties and dissolution characteristics [5].

Table 4: Quality Control Specifications

| Test Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Assay (Purity) | ≥98.0% | Iodometric titration | Within specification |

| Heavy Metals (as Pb) | ≤10 ppm | ICP-MS analysis | Must not exceed limit |

| Iron Content | ≤10 ppm | Atomic absorption | Must not exceed limit |

| Sulfate Content | ≤50 ppm | Ion chromatography | Must not exceed limit |

| Chloride Content | ≤1000 ppm | Ion chromatography | Must not exceed limit |

| Moisture Content | ≤0.5% | Karl Fischer titration | Must not exceed limit |

| Particle Size | 50-200 mesh | Sieve analysis | Uniform distribution |

| Bulk Density | 0.4-0.8 g/cm³ | Apparent density test | Consistent flow properties |

Microbiological testing ensures absence of pathogenic organisms and compliance with pharmaceutical standards for microbial limits [13]. Total aerobic microbial count, yeast and mold counts, and specific pathogen testing for Escherichia coli, Salmonella, and Staphylococcus aureus are performed according to pharmacopeial methods [13].

Stability testing protocols evaluate product degradation under various storage conditions including elevated temperature, humidity, and light exposure [16]. Accelerated stability studies at 40 degrees Celsius and 75 percent relative humidity provide data for establishing appropriate storage conditions and expiration dating [16].

Byproduct Management and Yield Optimization

Byproduct formation during calcium thioglycolate trihydrate synthesis presents both challenges and opportunities for process optimization [17] [18]. The primary byproducts include excess calcium hydroxide, water of reaction, dithiodiglycolic acid, calcium sulfate, and various organic impurities [19] [17].

Excess calcium hydroxide, typically representing 2 to 5 percent of the total product mass, can be recovered through filtration and recycled to subsequent batches [20]. This approach reduces raw material consumption and minimizes waste generation, contributing to overall process economics [20]. Recovery protocols involve washing the filtered calcium hydroxide with deionized water to remove adhering product, followed by drying and quality assessment for reuse [20].

Water management constitutes a significant aspect of byproduct handling, as the reaction generates substantial quantities of water that must be processed or disposed of appropriately [11]. Water recovery through evaporation and distillation allows for recycle to the process, reducing fresh water consumption and wastewater generation [11]. Distillation systems operating under reduced pressure facilitate efficient water recovery while preventing thermal damage to heat-sensitive components [11].

Dithiodiglycolic acid formation occurs through oxidation of thioglycolic acid under certain reaction conditions, typically representing 0.5 to 2.0 percent of the total product yield [19] [17]. This byproduct can be separated through crystallization techniques, as its solubility characteristics differ significantly from those of the desired product [19]. The separated dithiodiglycolic acid may be processed as a separate product stream or subjected to chemical treatment for disposal [19].

Table 5: Byproduct Management Data

| Byproduct | Typical Yield (%) | Management Method | Recovery/Disposal | Environmental Impact |

|---|---|---|---|---|

| Calcium Hydroxide (excess) | 2-5 | Filtration and recycle | Recycle to process | Low - recyclable |

| Water | 15-25 | Evaporation/distillation | Recycle or discharge | Minimal |

| Dithiodiglycolic Acid | 0.5-2.0 | Crystallization separation | Separate product stream | Moderate - requires treatment |

| Calcium Sulfate | 0.1-0.5 | Filtration and disposal | Waste disposal | Low - inert waste |

| Organic Impurities | 0.2-1.0 | Activated carbon treatment | Waste treatment | Moderate - requires treatment |

Yield optimization strategies focus on minimizing byproduct formation while maximizing conversion of starting materials to the desired product [21] [18]. Optimization of reaction conditions, including temperature, pH, and residence time, significantly influences the extent of side reactions and byproduct formation [21]. Studies have demonstrated that maintaining reaction temperatures below 80 degrees Celsius and pH values between 11.0 and 12.0 minimizes dithiodiglycolic acid formation [2] [19].

Addition of stabilizing agents such as reducing compounds can further minimize oxidative side reactions [21]. Thioglycolic acid itself serves as a reducing agent, but additional reducing agents like ascorbic acid or sodium metabisulfite may be employed in trace quantities to prevent oxidation [21]. These additives must be carefully selected to avoid interference with product quality or subsequent processing steps [21].

Process intensification through the use of continuous reactor systems offers advantages in yield optimization by providing better control over reaction conditions and reducing residence time variations [3]. Continuous systems also facilitate more efficient heat and mass transfer, leading to improved selectivity and reduced byproduct formation [3].

Economic analysis of byproduct management indicates that recovery and recycle operations can improve overall process economics by reducing raw material costs and waste disposal expenses [22]. The implementation of comprehensive byproduct management strategies has been shown to reduce overall production costs by 15 to 25 percent while simultaneously improving environmental performance [22] [23].

Waste treatment protocols for non-recoverable byproducts follow established procedures for chemical waste management [24]. Organic impurities and residual chemicals undergo treatment through activated carbon adsorption or chemical neutralization before disposal [24]. Calcium-containing wastes may be processed through precipitation as calcium carbonate for subsequent disposal as inert solid waste [20] [23].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant